molecular formula C17H17N3O B1672577 1-(4-ethylphenyl)-3-(1H-indol-3-yl)urea CAS No. 941987-60-6

1-(4-ethylphenyl)-3-(1H-indol-3-yl)urea

Cat. No. B1672577
M. Wt: 279.34 g/mol
InChI Key: UJZDIKVQFMCLBE-UHFFFAOYSA-N
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Description

1-(4-ethylphenyl)-3-(1H-indol-3-yl)urea, also known as 4-EPI-IND, is a novel small molecule that has been explored for its potential applications in scientific research. This compound is a member of the indole-based urea family and is of particular interest due to its ability to bind to proteins and modulate their activity. 4-EPI-IND has been studied for its potential to act as a ligand or as a substrate for enzymes, as well as for its ability to activate or inhibit cell signaling pathways.

Scientific Research Applications

Antitumor Activities

1-(4-ethylphenyl)-3-(1H-indol-3-yl)urea and its derivatives have been explored for their antitumor activities. For instance, a related compound, 1-(2-(1H-indo1-3-yl)ethyl)-3-(2-methoxyphenyl)urea, has been synthesized and its structure characterized. This compound showed significant antitumor activity in an MTT assay, and its potential in targeting the CDK4 protein was investigated through docking studies (Ch Hu et al., 2018).

Biological Activity Studies

Compounds related to 1-(4-ethylphenyl)-3-(1H-indol-3-yl)urea have been part of a series studied for biological activities. One such compound, N 2-[1-(2-Hydroxyphenyl)ethylidene]-N 2′-(1H-indol-3-ylmethylene)carbonic dihydrazide, demonstrated interesting structural and biological properties (S. M. Saharin et al., 2008).

Enzyme Inhibition

Indole-based urea derivatives have shown significant inhibitory effects against enzymes such as urease. A study on novel indole-based hybrid oxadiazole scaffolds with N-(substituted-phenyl)butanamides revealed potent inhibitory effects against the urease enzyme, indicating their therapeutic potential in drug design (M. Nazir et al., 2018).

properties

IUPAC Name

1-(4-ethylphenyl)-3-(1H-indol-3-yl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O/c1-2-12-7-9-13(10-8-12)19-17(21)20-16-11-18-15-6-4-3-5-14(15)16/h3-11,18H,2H2,1H3,(H2,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJZDIKVQFMCLBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)NC2=CNC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-ethylphenyl)-3-(1H-indol-3-yl)urea

CAS RN

941987-60-6
Record name 1-(4-ethylphenyl)-3-(1H-indol-3-yl)urea
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
O García-Nicolás, A Godel, G Zimmer… - Cellular & molecular …, 2023 - nature.com
Early and strong interferon type I (IFN-I) responses are usually associated with mild COVID-19 disease, whereas persistent or unregulated proinflammatory cytokine responses are …
Number of citations: 1 www.nature.com

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